molecular formula C7H6N2O B1594993 3-(Cyanomethyl)pyridin-1-ium-1-olate CAS No. 6635-88-7

3-(Cyanomethyl)pyridin-1-ium-1-olate

Cat. No. B1594993
CAS RN: 6635-88-7
M. Wt: 134.14 g/mol
InChI Key: OGPFILFOKYMAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313126B1

Procedure details

A solution of 3-pyridylacetonitrile (11 g, 93.1 mmol), HOAc (55 mL), and 30% H2O2 (17 mL) was heated at 95° C. overnight, and at room temperature for 72 hours. H2O (50 mL) was added to the reaction mixture and the resulting solution was concentrated. This was repeated with additional H2O (100 mL). Toluene (2×100 mL) was used to remove residual H2O, and the resulting white solid was dried under vacuum overnight affording a waxy white solid: mp 120-125° C.; MS(+)APCI m/z 135 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]#[N:9])[CH:2]=1.CC(O)=[O:12].OO>O>[CH:5]1[CH:6]=[N+:1]([O-:12])[CH:2]=[C:3]([CH2:7][C:8]#[N:9])[CH:4]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Name
Quantity
55 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
17 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove residual H2O
CUSTOM
Type
CUSTOM
Details
the resulting white solid was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording a waxy white solid

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C1=CC(=C[N+](=C1)[O-])CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.